molecular formula C20H14INO2 B309953 N-(4-benzoylphenyl)-3-iodobenzamide

N-(4-benzoylphenyl)-3-iodobenzamide

Cat. No.: B309953
M. Wt: 427.2 g/mol
InChI Key: PRAWLFWKWZAUGZ-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-3-iodobenzamide is a benzamide derivative characterized by a benzoylphenyl group attached to a 3-iodobenzamide moiety. This compound has been studied in diverse contexts, including lipid-lowering agents , enzyme-mediated stereoselective synthesis , and as a structural analog in DNA-targeted Auger electron therapy . Its synthesis typically involves coupling reactions between m-iodobenzoic acid derivatives and benzoylphenyl amines, with purification steps ensuring high yields and structural integrity .

Properties

Molecular Formula

C20H14INO2

Molecular Weight

427.2 g/mol

IUPAC Name

N-(4-benzoylphenyl)-3-iodobenzamide

InChI

InChI=1S/C20H14INO2/c21-17-8-4-7-16(13-17)20(24)22-18-11-9-15(10-12-18)19(23)14-5-2-1-3-6-14/h1-13H,(H,22,24)

InChI Key

PRAWLFWKWZAUGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Comparison with Similar Compounds

A. Lipid-Lowering Derivatives

  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C3) :
    In Triton WR-1339-induced hyperlipidemic rats, C3 reduced plasma triglycerides by 31% and increased HDL-cholesterol levels after 12 hours at 15 mg/kg. This contrasts with the inactive ortho-substituted analog (C1), highlighting the importance of substitution patterns .
  • N-(4-Benzoylphenyl)pyrrole-2-carboxamide (Compounds 3 and 5) :
    These derivatives significantly lowered total cholesterol (by 28–34%) and triglycerides (by 40–45%) in hyperlipidemic models, with HDL elevation comparable to bezafibrate. The pyrrole ring enhances metabolic stability compared to indole-based analogs .

B. Anticancer and DNA-Targeting Analogues

  • The meta-iodo position in N-(4-benzoylphenyl)-3-iodobenzamide may offer similar DNA-binding advantages .
  • N-(4-Benzoylphenyl)maleimide Derivatives (26a–26q): In HG-3 cell lines, compound 26n (2-pyridyl substituent) showed 4% cell viability at 10 µM, outperforming bromo- or thienyl-substituted analogs. The maleimide scaffold’s electrophilicity is critical for activity, unlike the non-electrophilic benzamide core of this compound .
Mechanistic and Pharmacokinetic Comparisons
  • PPAR Activation vs. Direct Lipid Modulation :
    Fibrates like gemfibrozil act via PPARα, reducing triglycerides by 31% and increasing HDL by 6% in clinical trials . This compound’s lipid-lowering analogs (e.g., pyrrole-2-carboxamides) may bypass PPAR pathways, directly modulating lipoprotein lipase (LPL) or apolipoprotein expression .
  • Enzymatic Stereoselectivity : (S)-(-)-N-(4-Benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, synthesized via lipase-mediated resolution, shows enantioselective activity. The iodine in this compound may hinder enzymatic processing compared to trifluoro-hydroxy analogs .

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